N-Methyl-4-phenoxybenzylamine
Overview
Description
N-methyl-1-(4-phenoxyphenyl)methanamine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, N-methyl-N-(4-phenoxybenzyl)amine . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group.
Scientific Research Applications
N-methyl-1-(4-phenoxyphenyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: N-methyl-1-(4-phenoxyphenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
N-Methyl-4-phenoxybenzylamine, also known as N-METHYL-N-(4-PHENOXYBENZYL)AMINE or N-methyl-1-(4-phenoxyphenyl)methanamine, is primarily used as a TRPV4 antagonist . The TRPV4 (Transient Receptor Potential Vanilloid 4) is a member of the TRP family of ion channels and is known to play a crucial role in maintaining cellular homeostasis .
Mode of Action
As a TRPV4 antagonist, this compound works by blocking the TRPV4 channels , thereby inhibiting the flow of ions through these channels . This action can lead to changes in the cellular environment, affecting various physiological processes .
Biochemical Pathways
Given its role as a trpv4 antagonist, it is likely to impact pathways related toion homeostasis and cellular signaling .
Pharmacokinetics
Like other small molecules, its bioavailability is likely influenced by factors such as itssolubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a TRPV4 antagonist. By blocking TRPV4 channels, it can alter ion concentrations within cells , potentially affecting a variety of cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzyl chloride with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
N-methyl-1-(4-phenoxyphenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N-methyl-1-(4-phenoxyphenyl)methanamine can be compared with other similar compounds, such as:
N-methyl-1-(4-methoxyphenyl)methanamine: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.
N-methyl-1-(4-chlorophenyl)methanamine: The presence of a chlorine atom in place of the phenoxy group results in distinct reactivity and applications.
N-methyl-1-(4-fluorophenyl)methanamine: The fluorine atom imparts unique properties to the compound, making it useful in specific research and industrial applications.
The uniqueness of N-methyl-1-(4-phenoxyphenyl)methanamine lies in its phenoxy group, which imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(4-phenoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBKPTGYRUSBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442434 | |
Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169943-40-2 | |
Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.